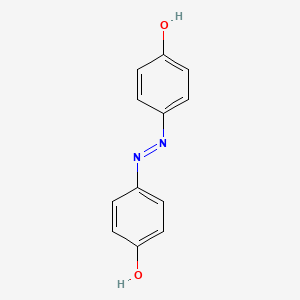

4,4'-Dihydroxyazobenzene

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4,4'-Dihydroxyazobenzene and its derivatives involves azo coupling reactions confirmed through spectroscopic methods like infrared spectrum and melting point analysis. Optimal reaction conditions such as ratio, temperature, pH, and time play a crucial role in synthesis efficiency (Xiong Xiang-yong, 2012).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through crystallographic and spectroscopic techniques, including X-ray diffraction and Fourier-transform infrared (FTIR) spectroscopy. These analyses reveal the compound's crystalline nature and vibrational frequencies, contributing to understanding its thermal, optical, and mechanical properties (R. Babu et al., 2003).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility as a synthetic intermediate. Its reactivity with other compounds, evidenced by the formation of specific adducts, highlights its potential in synthesizing complex molecular structures (W. Tarpley et al., 1980).

Aplicaciones Científicas De Investigación

Crystal Growth and Characterization

4,4'-Dihydroxyazobenzene (DHAB) has been synthesized and grown as a single crystal using the slow evaporation solution growth technique. The grown crystals were analyzed using powder and single crystal X-ray diffraction analyses, FTIR spectrum, and studied for their thermal, optical, and mechanical properties (Babu et al., 2003).

Electrochemical Applications

DHAB has been theoretically described for its electrochemical determination in various mediums, including mushroom pulp, food, and biological liquids. In this system, a squaraine dye is used as a stabilizer and electron transfer mediator, demonstrating stable and efficient diffusion-controlled processes (Tkach et al., 2020).

Inclusion Complexation Studies

The spectral characteristics of DHAB have been studied in various solvents, hydrogen ion, and β-cyclodextrin (β-CD) concentrations. The study revealed insights into the solvent effects on azo-hydrazo tautomerization and the formation of inclusion complexes with β-CD (Premakumari et al., 2011).

Sensing Applications

DHAB has shown potential as a fluorescent system for the colorimetric 'turn-on' sensing of cyanide, demonstrating high sensitivity and selectivity in the presence of various anions (Wang & Ha, 2010).

Tautomerism Studies

Research on the structure of DHAB using IR spectroscopy and LCAO MO methods disclosed that it exists as a mixture of two tautomeric forms, contributing to the understanding of its stability (Dedkov & Kotov, 1973).

Synthesis of Azo Compounds

DHAB is an important synthetic intermediate, widely applied in the synthesis of azobenzene derivatives. Its optimal reaction conditions and structural confirmation through infrared spectrum and melting point analysis have been resolved (Xiong Xiang-yong, 2012).

Azo Reducing Activity in Bacteria

Studies on the bacterial reduction (cleavage) of azo compounds, including DHAB, by common colonic bacteria like Bacteroides fragilis, provided insights into factors affecting the reduction rates and potential applications in drug delivery (Bragger et al., 1997).

Thermal Behavior and Functionalization

Investigations into the thermal behavior of DHAB functionalized with epoxy groups showed its stability up to 200°C and detailed its degradation process at higher temperatures (Rusu et al., 2012).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

4,4’-Dihydroxyazobenzene (DHAB) has been studied for its potential as an antimicrobial agent against human and animal pathogens, specifically Staphylococcus aureus and Staphylococcus pseudintermedius . These bacteria are the primary targets of DHAB. They play a significant role in causing infections, especially in immunocompromised patients .

Mode of Action

DHAB interacts with these bacterial targets, causing membrane damage as revealed by the increase in thiobarbituric acid reactive substances (TBARS) such as malondialdehyde . This interaction results in changes in the bacterial cell, leading to its death .

Biochemical Pathways

The mechanism by which DHAB produces toxicity in staphylococci involves the induction of oxidative stress . The compound induces the enzymes peroxidases and superoxide dismutase in S. aureus and S. pseudintermedius, suggesting their prevalent role in ROS-scavenging due to the oxidative burst induced by this compound in either species .

Result of Action

The result of DHAB’s action is the death of the bacterial cells. It achieves this by causing membrane damage and inducing oxidative stress, which leads to the death of the bacteria . The compound has shown effectiveness against both fluconazole-susceptible and fluconazole-resistant Candida albicans and Candida auris strains .

Propiedades

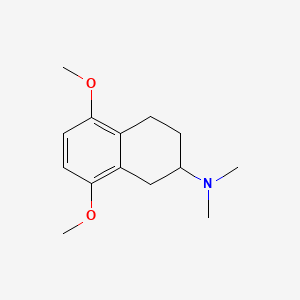

IUPAC Name |

4-[(4-hydroxyphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(16)8-4-10/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKODVHZBYIBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2050-16-0, 51437-66-2 | |

| Record name | 4,4'-Azobis(phenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dihydroxyazobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIHYDROXYAZOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4YLC7I7DN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4,4'-Dihydroxyazobenzene (DHAB) acts as an inhibitor of ADP-ribosyl cyclases (ADPR-cyclases). [, ] These enzymes are responsible for synthesizing cyclic ADP-ribose (cADPR), a secondary messenger involved in calcium ion (Ca2+) mobilization. [] By inhibiting ADPR-cyclases, DHAB prevents the production of cADPR and disrupts downstream signaling pathways reliant on Ca2+ signaling. [, ] One such pathway is the angiotensin II (ANG II) signaling pathway, where DHAB has been shown to inhibit ANG II-mediated mesangial cell growth, Akt phosphorylation, nuclear factor of activated T cell nuclear translocation, and uptake of thymidine and leucine. []

A: The molecular formula of this compound is C12H10N2O2. [] Its molecular weight is 214.22 g/mol. [] Spectroscopic data commonly used to characterize DHAB include:

- FT-IR: Characteristic peaks for the azo group (N=N), hydroxyl group (O-H), and aromatic rings are observed. []

- 1H NMR: Provides detailed information about the hydrogen atoms in the molecule, confirming its structure. [, , , , ]

- 31P NMR: Used when characterizing DHAB-containing polymers like polyazodiphenylene phenylphosphonate (PAPPP) to confirm the presence of phosphorus. []

ANone: DHAB's material compatibility and stability are crucial when incorporated into various systems:

- Liquid Crystalline Polymers: DHAB is frequently used as a monomer in the synthesis of liquid crystalline polymers due to its rigid, rod-like structure. [, , , , , ] The properties of these polymers, such as transition temperatures and mesophase behavior, are influenced by the DHAB content and the other monomers used. [, , , , , ] The presence of DHAB often results in high transition temperatures, sometimes close to the polymer's degradation limit. [, ]

- Photo-alignment Layers: DHAB can be used to create photo-alignment layers for liquid crystals. [] When exposed to polarized light, DHAB molecules undergo anisotropic desorption, generating a preferred orientation in the remaining material. [] This orientation can influence the alignment of liquid crystals deposited on top. []

A: Molecular dynamics simulations have been used to study the conformational behavior of DHAB-containing liquid crystalline polymers. [] These simulations help understand the relationship between the polymer chain geometry, flexibility, inter-chain interactions, and their resulting liquid crystalline properties. [] Further research using computational methods like QSAR could provide insights into the structure-activity relationship of DHAB and its derivatives.

ANone: DHAB has a rich history in various research fields:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-(3-fluoropropyl)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylatato(2-)](/img/structure/B1221512.png)

![9-{5,6-Dideoxy-6-[hydroxy(phosphonooxy)phosphoryl]hexofuranosyl}-9H-purin-6-amine](/img/structure/B1221524.png)